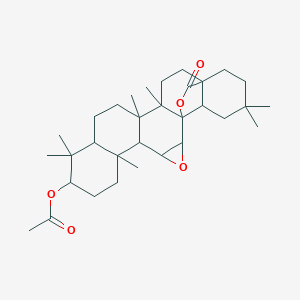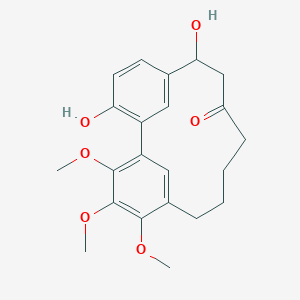
シクロアルタノール
概要
説明
Cycloartanol is a triterpenoid compound that belongs to the sterol class of steroids. It is a significant precursor in the biosynthesis of various plant sterols and is often found in plants. Cycloartanol is chemically distinct from the steroids of fungi and animals, which are produced from lanosterol. This compound plays a crucial role in the synthesis of almost all plant steroids, making it an essential component in plant biochemistry .
科学的研究の応用
Cycloartanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sterols and triterpenoids.
Biology: Cycloartanol plays a role in the biosynthesis of phytosterols, which are essential for cell membrane structure and function.
Industry: Cycloartanol is used in the production of various plant-based products and supplements.
作用機序
Target of Action
Cycloartanol, a phytosterol compound, is a key precursor substance for the biosynthesis of numerous sterol compounds . It plays a significant role in the biosynthesis of Brassinosteroids (BRs), a class of steroid plant hormones . BRs participate in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination, as well as in responding to environmental stresses .
Mode of Action
Cycloartanol interacts with its targets through a series of biochemical reactions. It is demethylated at C-4 by the demethylation complex to produce 31-nor-cycloartenol, which is further taken by the sterol-C24-methyltransferase (ERG6) to produce cycloeucalenol . This interaction results in changes in the structure of the sterol compounds, leading to the production of different types of BRs .
Biochemical Pathways
Cycloartanol is involved in the biosynthesis of BRs via cycloartenol and cycloartanol dependent pathways . The biosynthesis of BRs can be synthesized by a pathway dependent on cycloartenol or cycloartanol . The C27-BR biosynthesis pathway starts from the conversion of cycloartenol to cycloartanol . This pathway leads to the synthesis of different types of BRs, which have various roles in plant growth and development .
Pharmacokinetics
It is known that cycloartanol is a key precursor substance for the biosynthesis of numerous sterol compounds , suggesting that it is metabolized into various sterol compounds in plants.
Result of Action
The action of cycloartanol results in the production of various sterol compounds, including BRs . These compounds have a variety of pharmacological activities such as anti-inflammatory, anti-tumor, antioxidant, antibiosis, and anti-Alzheimer’s disease . Furthermore, they play an important role in plant growth and development .
Action Environment
The action of cycloartanol is influenced by various environmental factors. For instance, the biosynthesis of BRs via cycloartenol and cycloartanol dependent pathways is a complex process that can be affected by environmental stresses . .
生化学分析
Biochemical Properties
Cycloartanol plays a crucial role in biochemical reactions. It is the committed precursor for plant sterols (cholesterol and C-24 alkyl phytosterols) generated by cycloartenol synthase (CAS) . It also exhibits strong antioxidant activity .
Cellular Effects
The cellular effects of cycloartanol are significant. For instance, in tobacco BY-2 cells, the inhibition of cycloartenol synthase (CAS), an oxidosqualene cyclase that catalyzes the first committed step in the sterol pathway of plants, induced proteins that appear to mitigate the negative effects of chemical exposure .
Molecular Mechanism
Cycloartenol exerts its effects at the molecular level through various mechanisms. It is involved in the biosynthesis of sterols through lanosterol and cycloartenol . The cholesterol pathway comprises 12 enzymes acting in 10 steps, with half of the cholesterogenesis-specific enzymes evolving through gene duplication and divergence from phytosterol biosynthetic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cycloartanol can change over time. For instance, in tobacco BY-2 cells treated with RO 48-8071, a potent inhibitor of oxidosqualene cyclization, short-term treatments resulted in accumulation of oxidosqualene with no changes in the final sterol products .
Metabolic Pathways
Cycloartanol is involved in several metabolic pathways. It is a key compound for the biosynthesis of phytosterols as well as cholesterol in plants, by methylation at the C24-position by the C-24 sterol methyltransferase SMT1, or by Δ24 reduction via Sterol Side Chain Reductase 2 (SSR2), respectively .
Subcellular Localization
The subcellular localization of cycloartanol synthase, the enzyme that catalyzes the formation of cycloartanol, has been studied in yeast. It was found that enzymes from Trypanosoma cruzi and Arabidopsis thaliana have high affinity for lipid particles .
準備方法
Synthetic Routes and Reaction Conditions: Cycloartanol is synthesized from the triterpenoid squalene. The biosynthesis begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase (CAS1). This reaction forms cycloartenol, which can then be converted to cycloartanol through further enzymatic reactions .
Industrial Production Methods: Industrial production of cycloartanol involves the extraction and purification from plant sources. The stems and leaves of certain plants, such as Coix lacryma-jobi L., are used for extraction. The structural identification of the compound is determined using techniques like ultraviolet spectroscopy, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
化学反応の分析
Types of Reactions: Cycloartanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of other sterols and triterpenoids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various phytosterols and triterpenoids, which are crucial for plant growth and development .
類似化合物との比較
Cycloartanol is unique compared to other similar compounds due to its specific role in plant sterol biosynthesis. Similar compounds include:
Lanosterol: The precursor for steroids in fungi and animals.
Cycloartenol: The immediate precursor to cycloartanol in the biosynthesis pathway.
Phytosterols: Such as campesterol, stigmasterol, and sitosterol, which are derived from cycloartanol
Cycloartanol’s uniqueness lies in its specific involvement in the biosynthesis of plant sterols, distinguishing it from lanosterol and other sterols found in fungi and animals.
特性
IUPAC Name |
7,7,12,16-tetramethyl-15-(6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABASAWVVRQMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310366 | |
| Record name | Cycloartanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-58-3 | |
| Record name | NSC226173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloartanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)



![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)







![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

